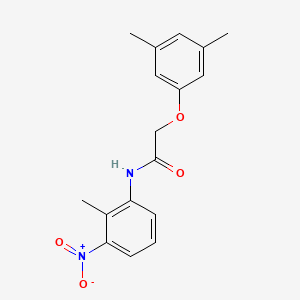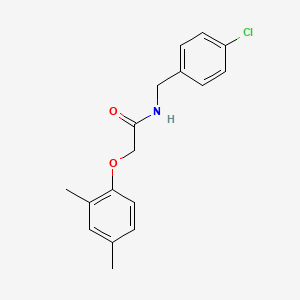
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine, also known as ML327, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of disease and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of CK2 activity. This inhibition may lead to changes in cellular signaling pathways, which could have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects have been observed in a variety of cell types, including cancer cells and neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the mechanisms of disease and for developing potential therapeutic agents. However, one limitation of this compound is that it may have off-target effects, which could complicate its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic potential in a variety of diseases. Another potential direction is the use of this compound as a tool for studying the role of CK2 in various cellular processes, including cell signaling and gene expression. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or to overcome drug resistance in certain diseases.
Métodos De Síntesis
The synthesis of 4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine involves several steps, including the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with piperazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(2-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of disease. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-18-4-2-1-3-16(18)14-22-9-11-23(12-10-22)21-13-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRKARIJFFVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)

![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)


![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)



![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)

